

METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE
Cat. No.:	B1387908

[Get Quote](#)

An In-Depth Technical Guide to METHYL 4-(PIPERAZIN-1-YLMETHYL)BENZOATE Isomers: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive analysis of **METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE** and its critically important structural isomer, **METHYL 4-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE**. While both compounds share a core structure, the public domain data, particularly concerning synthesis and application, is overwhelmingly focused on the 4-methyl isomer due to its role as a pivotal intermediate in the synthesis of Imatinib, a cornerstone drug in targeted cancer therapy.

This document will first present the known properties of the 3-methyl isomer (CAS 914349-83-0). It will then pivot to an in-depth examination of the 4-methyl isomer (CAS 314268-40-1), covering its physicochemical properties, detailed synthetic protocols with mechanistic explanations, spectral characterization, and its application in pharmaceutical manufacturing. This comparative approach is designed to provide researchers with both the specific data available for the 3-methyl variant and the extensive, transferable knowledge from its well-documented counterpart.

Introduction to Isomeric (Methylpiperazin-1-yl)methyl Benzoates

The benzoyl group connected to a piperazine moiety via a methylene bridge forms a scaffold of significant interest in medicinal chemistry. The piperazine ring, a common pharmacophore, imparts favorable properties such as improved aqueous solubility and the ability to form salt derivatives, enhancing the pharmacokinetic profile of drug candidates. The position of the methyl group on the piperazine ring—at the 3-position versus the 4-position—creates two distinct structural isomers with potentially different chemical reactivity, biological activity, and synthetic accessibility.

- **METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE:** Features an asymmetric piperazine ring, with the methyl group on a carbon atom. This introduces a chiral center.
- **METHYL 4-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE:** Features a symmetric N-substituted piperazine ring. This compound is achiral and is the more extensively studied isomer.

METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE

This isomer is commercially available, indicating its successful synthesis, but detailed procedural information and characterization data are not widely published in peer-reviewed literature.

Chemical Identity and Properties

Property	Value	Source
CAS Number	914349-83-0	[1]
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₂	[1]
Molecular Weight	248.326 g/mol	[1]
Purity	Typically ≥97%	[1]
InChI Key	UMYOUNGBUSQMCP-UHFFFAOYSA-N	[1]

Structural Representation

Caption: Structure of **METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE**.

In-Depth Analysis of **METHYL 4-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE**

This isomer is a well-characterized compound, primarily because it is a direct precursor to 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key intermediate for the anticancer drug Imatinib.[2][3]

Nomenclature and Identifiers

Identifier Type	Value
IUPAC Name	methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate
CAS Number	314268-40-1
PubChem CID	782222
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₂
InChI Key	MEYCYFIWDAQKQK-UHFFFAOYSA-N
SMILES	CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)OC

(Data sourced from PubChem CID 782222)[4]

Physicochemical Properties

The following properties have been computed and are available in public databases.

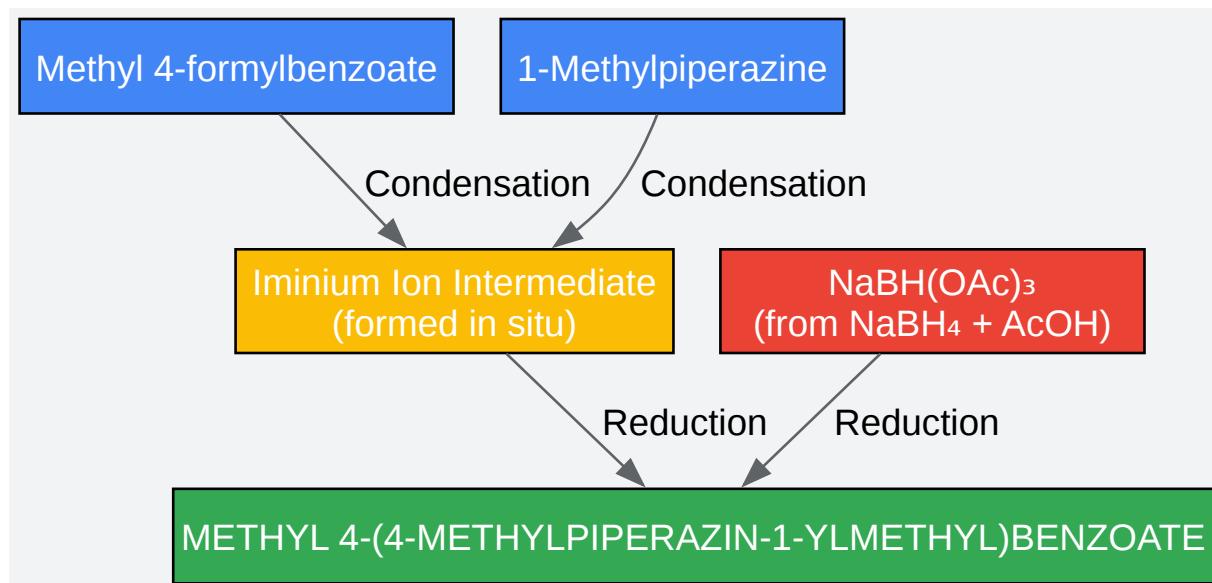
Property	Value	Reference
Molecular Weight	248.32 g/mol	[4]
Exact Mass	248.152477885 Da	[4]
Topological Polar Surface Area	32.8 Å ²	[4]
Heavy Atom Count	18	[4]
Rotatable Bond Count	4	[4]
Hydrogen Bond Acceptor Count	4	[4]

Synthesis and Mechanistic Insights

The most prevalent and efficient method for synthesizing this compound is through reductive amination. This strategy is favored in pharmaceutical chemistry for its high yields and operational simplicity.[2]

Core Principle (The "Why"): Reductive amination involves the reaction of a carbonyl compound (an aldehyde in this case) with an amine to form an imine or iminium ion intermediate, which is then reduced *in situ* to the target amine. Using a mild, selective reducing agent like sodium triacetoxyborohydride (STAB) or a sodium borohydride/acetic acid system is critical. These reagents are gentle enough not to reduce the starting aldehyde but are reactive enough to reduce the protonated iminium intermediate, driving the reaction towards the desired tertiary amine product.

This protocol is adapted from procedures described for the synthesis of related structures.[5]


Materials:

- Methyl 4-formylbenzoate
- 1-Methylpiperazine
- Sodium borohydride (NaBH₄)
- Acetic acid (AcOH)

- Chloroform (CHCl₃) or other suitable aprotic solvent
- Standard glassware for organic synthesis

Step-by-Step Procedure:

- Preparation of the Reducing Agent: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend sodium borohydride (2.1 equivalents) in chloroform at 0-5 °C (ice bath).
- In Situ Formation of Sodium Triacetoxyborohydride: Slowly add glacial acetic acid (3.5 equivalents) to the stirred suspension over 1 hour, maintaining the temperature between 0-5 °C. The mixture is stirred for an additional 1.5 hours at this temperature. This step generates the active reducing species.
- Amine and Aldehyde Addition: To the reaction mixture, add 1-methylpiperazine (1.0 equivalent) followed by a solution of methyl 4-formylbenzoate (1.05 equivalents) in chloroform.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
- Workup: Upon completion, quench the reaction by carefully adding an aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. Extract the aqueous layer with chloroform or ethyl acetate (3x).
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure METHYL 4-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE.

[Click to download full resolution via product page](#)

Caption: Reductive amination workflow for synthesis.

Spectral Data and Characterization

Full spectral characterization is essential for confirming the structure and purity of the synthesized compound.

- Nuclear Magnetic Resonance (NMR):
 - ^1H NMR: Would show characteristic peaks for the aromatic protons (two doublets in the 7-8 ppm region), a singlet for the ester methyl group (~3.9 ppm), a singlet for the benzylic methylene bridge (~3.5 ppm), and signals for the piperazine and N-methyl protons in the 2-3 ppm range.
 - ^{13}C NMR: Computed spectral data is available, which can be compared against experimental results to confirm the carbon skeleton.^[6] Key signals would include the carbonyl carbon of the ester (~166 ppm), aromatic carbons, the benzylic carbon (~62

ppm), piperazine carbons (~53-55 ppm), the N-methyl carbon (~46 ppm), and the ester methyl carbon (~52 ppm).[6]

- Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The exact mass should correspond to 248.1525, consistent with the molecular formula $C_{14}H_{20}N_2O_2$.[6]

Application in Drug Development: The Imatinib Precursor

The primary and most significant application of **METHYL 4-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE** is its role as a late-stage intermediate in the synthesis of Imatinib (Gleevec).

The Process:

- Synthesis: **METHYL 4-(4-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE** is synthesized as described above.
- Hydrolysis: The methyl ester is hydrolyzed to its corresponding carboxylic acid, 4-(4-methylpiperazin-1-ylmethyl)benzoic acid, typically under basic conditions (e.g., using KOH or NaOH in methanol/water).[5]
- Amide Coupling: This carboxylic acid is the key fragment that is then coupled with the amine portion of the Imatinib core structure to form the final active pharmaceutical ingredient.

This synthetic route is robust and scalable, making it suitable for industrial production.[3]

Comparative Summary and Outlook

While **METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE** is a valid chemical entity, its utility and documentation are dwarfed by its 4-methyl isomer. The synthetic pathway for the 4-methyl isomer provides a clear and logical template for the synthesis of the 3-methyl isomer. Researchers could adapt the reductive amination protocol by simply substituting 1-methylpiperazine with 2-methylpiperazine. However, they should be mindful that the use of 2-methylpiperazine, which is a racemic mixture unless a specific enantiomer is used, will result in

a racemic product that may require chiral separation if enantiomeric purity is desired for specific biological applications.

For professionals in drug development, understanding the synthesis and properties of the 4-methyl isomer is crucial due to its direct lineage to Imatinib. The principles of its synthesis—particularly the robust nature of reductive amination—are broadly applicable across many amine-containing pharmaceutical targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Methyl 4-(3-methylpiperazin-1-ylmethyl)benzoate [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate | C14H20N2O2 | CID 782222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [METHYL 4-(3-METHYLPIPERAZIN-1-YLMETHYL)BENZOATE chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1387908#methyl-4-3-methylpiperazin-1-ylmethyl-benzoate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com